molecular formula C18H20N2O5S2 B11348311 Methyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Methyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11348311
M. Wt: 408.5 g/mol
InChI Key: AJKFBLFMELCPIW-UHFFFAOYSA-N
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Description

Methyl 4-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate is a complex organic compound with a molecular formula of C20H24N2O5S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via sulfonylation reactions using thiophene-2-sulfonyl chloride.

    Amidation: The piperidine derivative is then reacted with 4-aminobenzoic acid to form the amide bond.

    Esterification: Finally, the benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl 4-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets. The thiophene sulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethoxy-2-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate: Similar structure with additional methoxy groups.

    Thiophene-2-sulfonyl piperidine derivatives: Compounds with variations in the piperidine ring or thiophene sulfonyl group.

Uniqueness

Methyl 4-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N2O5S2

Molecular Weight

408.5 g/mol

IUPAC Name

methyl 4-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C18H20N2O5S2/c1-25-18(22)14-4-6-15(7-5-14)19-17(21)13-8-10-20(11-9-13)27(23,24)16-3-2-12-26-16/h2-7,12-13H,8-11H2,1H3,(H,19,21)

InChI Key

AJKFBLFMELCPIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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